Free radical scavenger 1

DPPH radical scavenging antioxidant capacity in vitro free radical assay

Free radical scavenger 1 (Compound 8) provides a reproducible DPPH IC₅₀ of 43.39 μg/mL, anchoring inter-laboratory assay standardization. Its benzenesulfonamide-substituted pyridine core differs fundamentally from phenolic antioxidants, eliminating confounding variables in cell-based oxidative stress models. Use as a moderate-potency positive control or SAR reference scaffold. Synthetic consistency avoids the batch variability of natural extracts.

Molecular Formula C27H23N3O4S
Molecular Weight 485.6 g/mol
Cat. No. B12372935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFree radical scavenger 1
Molecular FormulaC27H23N3O4S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)C#N
InChIInChI=1S/C27H23N3O4S/c1-18-9-12-21(13-10-18)35(31,32)30-27-24(17-28)23(19-7-5-4-6-8-19)16-25(29-27)22-14-11-20(33-2)15-26(22)34-3/h4-16H,1-3H3,(H,29,30)
InChIKeyMSDKWMNCFFBUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Free Radical Scavenger 1 Procurement: Baseline Identity, Physicochemical Profile, and DPPH Radical Scavenging Activity


Free radical scavenger 1 (CAS 2989970-81-0, molecular formula C27H23N3O4S, molecular weight 485.55 g/mol), also designated as Compound 8 in the primary source literature, is a synthetic benzenesulfonamide-substituted pyridine derivative [1]. The compound is characterized by a central 2-aminopyridine core bearing a 4-methylbenzenesulfonamide moiety at the 2-position, a cyano group at the 3-position, a phenyl ring at the 4-position, and a 2,4-dimethoxyphenyl group at the 6-position . This compound is commercially available exclusively for research use as a free radical scavenger with demonstrated activity against the stable nitrogen-centered 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical . The molecular structure incorporates electron-donating methoxy substituents and a sulfonamide linkage that are consistent with radical-stabilizing functionality, though detailed mechanistic studies remain absent from the public domain .

Why Free Radical Scavenger 1 Cannot Be Simply Substituted with Generic Antioxidants


Free radical scavenger 1 (Compound 8) exhibits a structurally distinct molecular architecture—a benzenesulfonamide-functionalized pyridine scaffold—that distinguishes it from conventional phenolic antioxidants (e.g., butylated hydroxytoluene, ascorbic acid, α-tocopherol) and clinical radical scavengers (e.g., edaravone) [1]. Radical scavenging efficacy is fundamentally scaffold-dependent, with factors including electron-donating substituent positioning, hydrogen atom transfer (HAT) vs. single electron transfer (SET) mechanism preference, and solvent compatibility all modulating observed DPPH IC₅₀ values [2]. Consequently, substituting Free radical scavenger 1 with a structurally unrelated antioxidant bearing an apparently similar DPPH IC₅₀ value is scientifically invalid; such substitution would introduce uncontrolled variables including differential reactivity toward biologically relevant radical species (e.g., superoxide anion, hydroxyl radical, peroxyl radical), altered membrane permeability, and divergent off-target interactions in cellular assays [3]. The absence of head-to-head comparative studies between Free radical scavenger 1 and its closest structural or functional analogs necessitates that procurement decisions be anchored to the compound's defined DPPH activity as a minimum performance benchmark, with any substitution requiring independent revalidation under identical experimental conditions .

Free Radical Scavenger 1: Quantified DPPH Scavenging Activity Versus Vitamin C Baseline


Free Radical Scavenger 1 DPPH Radical Scavenging Activity: Cross-Study Comparison with Ascorbic Acid Baseline

Free radical scavenger 1 (Compound 8) demonstrates DPPH radical scavenging activity with an IC₅₀ value of 43.39 μg/mL (equivalent to 89.4 μM when calculated using molecular weight 485.55 g/mol) [1]. This activity can be contextualized against the widely employed reference antioxidant ascorbic acid (vitamin C), which under comparable DPPH assay conditions exhibits IC₅₀ values ranging from 2.02 to 35.6 μM depending on solvent system and incubation duration [2][3]. The approximately 2.5- to 44-fold higher potency of ascorbic acid relative to Free radical scavenger 1 establishes a quantitative performance benchmark, positioning Free radical scavenger 1 as a moderate-potency synthetic radical scavenger suitable for applications where high-potency phenolics may be contraindicated due to pro-oxidant effects at elevated concentrations [4].

DPPH radical scavenging antioxidant capacity in vitro free radical assay

Free Radical Scavenger 1 Structural Determinants of Radical Scavenging: Scaffold Differentiation from Edaravone

Free radical scavenger 1 is a benzenesulfonamide-substituted pyridine derivative (C27H23N3O4S, MW 485.55) structurally distinct from the clinically approved radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, C10H10N2O, MW 174.20) [1]. The presence of a 4-methylbenzenesulfonamide moiety in Free radical scavenger 1 introduces distinct electronic properties, lipophilicity characteristics (predicted logP approximately 5.2 vs. edaravone logP 0.8), and hydrogen-bonding capacity relative to the pyrazolone core of edaravone [2]. These structural differences translate to divergent solubility profiles: Free radical scavenger 1 exhibits limited aqueous solubility requiring DMSO or organic co-solvent formulation, whereas edaravone demonstrates aqueous solubility suitable for intravenous administration . In cellular assay contexts, these physicochemical differences are expected to produce distinct membrane permeability kinetics, intracellular distribution patterns, and potential off-target protein interactions [3].

structure-activity relationship pyridine derivatives sulfonamide antioxidants

Free Radical Scavenger 1 Purity and Procurement Specifications: Commercial Supplier Cross-Reference

Free radical scavenger 1 is commercially available from multiple research chemical suppliers including MedChemExpress (Cat. No. HY-155346), TargetMol (Cat. No. T82372), and InvivoChem (Cat. No. V58563), with all vendors consistently reporting the same CAS number (2989970-81-0), molecular weight (485.55 g/mol), and biological activity description derived from the same primary literature source [1]. The compound is supplied as a solid at room temperature with storage recommendations of -20°C for long-term powder stability (up to 3 years) and -80°C for dissolved aliquots (up to 6 months) . Notably, no vendor reports independent purity verification data, batch-specific Certificates of Analysis, or orthogonal activity confirmation beyond the cited literature DPPH IC₅₀ value; procurement decisions therefore rely on vendor reputation and supply chain integrity rather than vendor-differentiated product quality metrics . Lead times vary by supplier, with reported availability ranging from stock inventory to 8-10 week custom synthesis lead times for larger quantities .

compound procurement research-grade chemicals vendor specification

Free Radical Scavenger 1: Recommended Research and Industrial Application Scenarios Based on Quantified Evidence


Chemical Probe for DPPH-Based Antioxidant Screening Assay Calibration

Free radical scavenger 1 is optimally deployed as a moderate-potency positive control or calibration standard in DPPH radical scavenging assays, where its well-defined IC₅₀ of 43.39 μg/mL (89.4 μM) provides a reproducible benchmark for inter-assay and inter-laboratory comparisons [1]. This application leverages the compound's synthetic consistency relative to natural product extracts or botanically derived antioxidants whose potency may vary with geographic origin, harvest season, and extraction methodology [2].

Structure-Activity Relationship Studies of Sulfonamide-Functionalized Pyridine Antioxidants

As a benzenesulfonamide-substituted pyridine derivative with characterized DPPH activity, Free radical scavenger 1 serves as a foundational scaffold for medicinal chemistry efforts investigating structure-activity relationships (SAR) among synthetic non-phenolic radical scavengers [1]. Researchers may use this compound as a reference point to evaluate whether structural modifications (e.g., variation of the benzenesulfonamide para-substituent, replacement of the 2,4-dimethoxyphenyl group with alternative aryl moieties, or alteration of the pyridine core substitution pattern) enhance or attenuate radical scavenging potency relative to the parent compound's 89.4 μM IC₅₀ baseline .

Lipophilic Antioxidant Additive Screening for Non-Aqueous and Organic Matrix Formulations

Given Free radical scavenger 1's predicted logP of approximately 5.2 and demonstrated solubility in DMSO, the compound is suited for evaluation as a lipophilic antioxidant additive in non-aqueous matrices including polymer formulations, organic solvent-based industrial fluids, and hydrophobic coating materials [1]. This application scenario contrasts with the use of water-soluble antioxidants (e.g., ascorbic acid, glutathione) that exhibit limited solubility and phase partitioning in hydrophobic environments, and differs from highly lipophilic alternatives such as butylated hydroxytoluene (BHT, logP ~5.1) by offering a distinct sulfonamide-pyridine scaffold with potentially differentiated radical scavenging kinetics [2].

Negative Control or Comparator in Cellular Oxidative Stress Model Development

The moderate DPPH potency of Free radical scavenger 1 (approximately 2.5- to 44-fold lower than ascorbic acid) qualifies the compound as a useful comparator or partial-response control in cellular oxidative stress models [1]. In experimental designs where a high-potency antioxidant would fully suppress the oxidative phenotype under investigation, Free radical scavenger 1's intermediate activity may enable partial attenuation of oxidative stress endpoints, facilitating detection of subtle phenotypic differences or dose-response relationships that would be obscured by complete radical neutralization [2].

Technical Documentation Hub

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